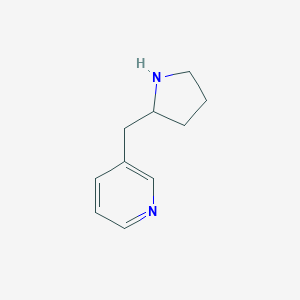

3-(Pyrrolidin-2-ylmethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(pyrrolidin-2-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-3-9(8-11-5-1)7-10-4-2-6-12-10/h1,3,5,8,10,12H,2,4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYJSFUVPAUKJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501302874 | |

| Record name | 3-(2-Pyrrolidinylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106366-28-3 | |

| Record name | 3-(2-Pyrrolidinylmethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106366-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Pyrrolidinylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(pyrrolidin-2-yl)methyl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Legacy of Bioactivity: the Historical Context of Pyrrolidine and Pyridine Scaffolds

The story of 3-(pyrrolidin-2-ylmethyl)pyridine is built upon the rich history of its two core components: the pyrrolidine (B122466) and pyridine (B92270) rings. Both are nitrogen-containing heterocyclic compounds that have independently proven to be cornerstones of medicinal chemistry. nih.govfrontiersin.org

The pyrrolidine ring, a five-membered saturated heterocycle also known as tetrahydropyrrole, is a fundamental structure found in a vast array of natural products, including alkaloids like nicotine (B1678760) and hygrine, as well as the essential amino acids proline and hydroxyproline. nih.govmdpi.comwikipedia.org Its non-planar, puckered structure provides a three-dimensional character that is crucial for specific interactions with biological targets. nih.govresearchgate.net This structural feature has been exploited in the development of a wide range of pharmaceuticals. Notable examples include Captopril, an angiotensin-converting enzyme (ACE) inhibitor for hypertension, and various antiviral drugs for treating hepatitis C, such as Asunaprevir. mdpi.com The pyrrolidine scaffold's prevalence in FDA-approved drugs underscores its importance, with 40 drugs approved between 2014 and 2023 containing this moiety. nih.gov

The pyridine ring, an aromatic six-membered heterocycle, is an isostere of benzene (B151609) where a carbon atom is replaced by nitrogen. rsc.org This nitrogen atom significantly influences the molecule's properties, enabling it to participate in hydrogen bonding with biological receptors, which can enhance the pharmacokinetic properties of drugs. nih.gov First isolated in 1846, the pyridine scaffold is now a component in over 7,000 drug candidates. nih.govrsc.org Its versatility is demonstrated by its presence in drugs with diverse therapeutic applications, including the anti-cancer drug Imatinib, the antiviral Atazanavir, and the anti-ulcer agent Omeprazole. nih.govdovepress.com An analysis of drugs approved by the US FDA between 2014 and 2023 revealed that 54 contained a pyridine ring, making it the most frequent azaheterocycle in this cohort. nih.gov

A Privileged Combination: the Significance of the 3 Pyrrolidin 2 Ylmethyl Pyridine Core

The fusion of the pyrrolidine (B122466) and pyridine (B92270) scaffolds via a methylene (B1212753) bridge gives rise to the 3-(pyrrolidin-2-ylmethyl)pyridine core, a structure that is considered a "privileged scaffold" in medicinal chemistry. A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. This versatility makes them highly valuable starting points for the development of new drugs.

The this compound structure combines the key features of its parent heterocycles: the three-dimensional nature of the pyrrolidine ring and the aromatic, hydrogen-bonding capable pyridine ring. This unique combination allows for a wide range of interactions with diverse protein targets. The chiral center at the 2-position of the pyrrolidine ring further adds to its structural complexity, allowing for stereospecific interactions that can significantly influence biological activity.

The utility of this scaffold is evident in its derivatives, which have been investigated for their activity against a variety of biological targets. Research has shown that compounds incorporating this core can modulate the activity of enzymes and receptors involved in various signaling pathways. For instance, derivatives have been designed and synthesized to target G-protein coupled receptors (GPCRs), ion channels, and enzymes, which are critical in the pathology of numerous diseases.

| Derivative Class | Biological Target(s) | Therapeutic Area of Interest |

| Pyrrolidine-2,5-dione derivatives | 5-HT1A, D2, 5-HT2A, 5-HT6, 5-HT7 receptors, Serotonin (B10506) Transporter (SERT) | Depression, Central Nervous System Disorders bohrium.comresearchgate.net |

| Pyrrolo[2,3-b]pyridine derivatives | Protein Kinases | Cancer google.com |

| Imidazo[1,2-a]pyridine (B132010) derivatives | C-N, C-S, and C-O bond formation targets | Synthetic Chemistry, Potential Antimicrobials acs.org |

| β-homophenylalanine based amides | Dipeptidyl peptidase IV (DPP-IV) | Diabetes researchgate.net |

The Research Frontier: Current Landscape and Challenges

Strategies for the Construction of the this compound Moiety

The assembly of the this compound core can be achieved through various synthetic routes, broadly categorized into diastereoselective and stereoselective approaches, methods focusing on the construction of the individual pyrrolidine (B122466) and pyridine (B92270) rings, and the modification of pre-existing heterocyclic systems.

Diastereoselective and Stereoselective Synthesis Approaches

The control of stereochemistry is crucial in the synthesis of biologically active molecules. For this compound analogs, achieving the desired diastereoselectivity and stereoselectivity is a key challenge.

One notable approach involves the use of multicomponent double [3+2] cycloaddition reactions of azomethine ylides, which can efficiently and stereoselectively generate multiple bonds and chiral centers in a single step. rsc.org This method allows for the creation of complex pyrrolidine-fused tetracyclic compounds with high diastereoselectivity. rsc.org Another strategy utilizes domino reactions, such as the imino-aldol-aza-Michael reaction, for the diastereoselective synthesis of highly functionalized 2,6-disubstituted piperidines, which can be precursors to pyrrolidine-containing structures. bohrium.com Furthermore, biocatalytic approaches using enzymes like laccase have been employed for the efficient and stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones under mild conditions, leading to the formation of all-carbon quaternary stereocenters. rsc.org

The synthesis of specific stereoisomers is often accomplished using chiral starting materials or through asymmetric catalysis. For instance, the synthesis of chiral 3-hydroxypyrrolidin-2-ones, which can serve as building blocks, has been achieved from Baylis-Hillman adducts in a convergent and stereoselective manner. researchgate.net The stereoselective synthesis of pyrrolidine-containing drugs and their precursors often relies on methods that introduce a pre-formed chiral pyrrolidine ring, commonly derived from proline or 4-hydroxyproline, or through the stereoselective cyclization of acyclic precursors. mdpi.com

| Reaction Type | Key Features | Resulting Scaffold |

| Multicomponent double [3+2] cycloaddition | One-pot, stereoselective, forms multiple bonds and chiral centers | Pyrrolidine-fused tetracyclic compounds |

| Domino imino-aldol-aza-Michael reaction | Diastereoselective | Highly functionalized 2,6-disubstituted piperidines |

| Biocatalytic oxidation | Stereoselective, mild conditions | Highly functionalized pyrrolidine-2,3-diones |

| Convergent synthesis from Baylis-Hillman adducts | Stereoselective | Chiral 3-hydroxypyrrolidin-2-ones |

Ring Construction Methods for Pyrrolidine and Pyridine Scaffolds

The synthesis of the target molecule can also be approached by constructing the pyrrolidine and pyridine rings separately or in a sequential manner.

Pyrrolidine Ring Construction: A common and powerful method for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between azomethine ylides and suitable dipolarophiles. osaka-u.ac.jpnih.gov This approach offers a high degree of control over the stereochemistry and substitution pattern of the resulting pyrrolidine. Intramolecular cyclization reactions, such as the amination of unsaturated carbon-carbon bonds and the insertion of nitrene species into C-H bonds, are also effective methods for forming the pyrrolidine ring. osaka-u.ac.jpnih.gov A novel approach involves a photo-promoted ring contraction of pyridines using a silylborane to yield pyrrolidine derivatives. nih.gov

Pyridine Ring Construction: The construction of the pyridine ring can be achieved through various condensation and cycloaddition reactions. baranlab.org Transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles have emerged as a powerful tool for the de novo synthesis of pyridine rings, allowing for the formation of highly substituted and even chiral pyridines. rsc.orgresearchgate.net Other methods include the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis. organic-chemistry.org One-pot multicomponent reactions (MCRs) are particularly efficient, combining several starting materials in a single step to generate complex pyridine derivatives. rsc.org For example, a three-component reaction of an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide under microwave irradiation provides a rapid and environmentally friendly route to highly functionalized pyridines. mdpi.com

| Ring | Construction Method | Key Features |

| Pyrrolidine | [3+2] Cycloaddition of azomethine ylides | High stereocontrol, versatile |

| Pyrrolidine | Intramolecular cyclization | Forms ring from an acyclic precursor |

| Pyrrolidine | Photo-promoted ring contraction of pyridines | Novel approach utilizing light |

| Pyridine | Transition metal-catalyzed [2+2+2] cycloaddition | Forms highly substituted and chiral pyridines |

| Pyridine | One-pot multicomponent reactions | Efficient, environmentally friendly |

Functionalization and Derivatization of Preformed Pyrrolidine and Pyridine Rings

An alternative to de novo ring synthesis is the functionalization of readily available pyrrolidine and pyridine starting materials. researchgate.net This approach is often more practical and allows for the introduction of diverse substituents.

Functionalization of Preformed Pyrrolidine Rings: Proline and its derivatives are common starting points for the synthesis of functionalized pyrrolidines. mdpi.comresearchgate.net The carboxylic acid and secondary amine functionalities of proline provide convenient handles for further chemical modifications. The stereochemistry of the pyrrolidine ring can influence the biological activity of the final compound, making the derivatization of chiral proline derivatives a valuable strategy. researchgate.net For instance, N-acyl-3-pyrrolines can undergo Heck-Matsuda arylations to introduce aryl groups. scielo.br

Functionalization of Preformed Pyridine Rings: The direct functionalization of the pyridine ring can be challenging due to its electron-deficient nature. However, various methods have been developed to achieve this. The Minisci reaction allows for the introduction of alkyl groups at the C2 and C4 positions of the pyridine ring. nih.gov Directed metalation, using reagents like TMPZnCl·LiCl, enables the regioselective introduction of functional groups at specific positions. uni-muenchen.de Cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are also widely used to append various substituents to pre-functionalized pyridines. rsc.org For example, 2-methylazaarenes can be functionalized at the benzylic sp3 C-H position. clockss.org

Advanced Synthetic Techniques and Optimization

To improve the efficiency, selectivity, and environmental friendliness of synthetic procedures, advanced techniques such as microwave-assisted organic synthesis (MAOS) and one-pot cyclization strategies are increasingly being employed.

Microwave-Assisted Organic Synthesis (MAOS) in Pyrrolidine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool in synthetic chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. scielo.brrsc.org The efficient heat transfer through dielectric heating allows for rapid and uniform heating of the reaction mixture. nih.gov

In the context of pyrrolidine chemistry, MAOS has been successfully applied to various reactions, including N-alkylation of pyrrolidine-fused chlorins and Heck-Matsuda arylations of N-acyl-3-pyrrolines. scielo.brnih.gov For example, the microwave-assisted Heck-Matsuda arylation of N-acyl-3-pyrrolines with arenediazonium salts provides a rapid and efficient method for the synthesis of arylated pyrrolidine derivatives. scielo.br The use of microwave irradiation can dramatically shorten reaction times from hours to minutes while maintaining or even improving product yields. scielo.br

| Reaction | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Heck-Matsuda arylation of N-acyl-3-pyrrolines | Longer reaction times, potential for side products | Shorter reaction times (12-30 min), good to excellent yields | scielo.br |

| N-alkylation of pyrrolidine-fused chlorins | Not specified | Efficient and straightforward | nih.gov |

| Three-component synthesis of N-alkylated pyridines | Not specified | Short reaction times, high yields | mdpi.com |

One-Pot Cyclization Strategies for Pyridine and Pyrrolidine Derivatives

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. acs.org These strategies are particularly valuable for the synthesis of complex heterocyclic scaffolds like those containing pyridine and pyrrolidine rings.

Several one-pot methodologies have been developed for the synthesis of substituted pyridines. core.ac.uk A notable example is the three-component cyclocondensation of an aromatic aldehyde, malononitrile, and a thiol or N-alkyl-2-cyanoacetamide, which can be catalyzed by a base and may be performed under microwave irradiation. mdpi.com This approach allows for the rapid assembly of highly functionalized pyridine cores. Similarly, rhodium-catalyzed one-pot synthesis of substituted pyridines from α,β-unsaturated ketoximes and alkynes has been reported. organic-chemistry.org For pyrrolidine synthesis, a photo-promoted ring contraction of pyridines with a silylborane offers a novel one-pot route to pyrrolidine derivatives. nih.gov

Addressing Synthetic Challenges and Bottlenecks in Accessing Chiral Cores

The synthesis of enantiomerically pure this compound presents a significant challenge, primarily centered on the stereoselective construction of the chiral pyrrolidine ring. The key bottleneck lies in controlling the stereochemistry at the C-2 position of the pyrrolidine nucleus, which is crucial for the compound's biological activity. Traditional chemical methods for producing chiral amines often struggle with a lack of stereoselectivity and may necessitate harsh reaction conditions. frontiersin.org

Reductive amination is a widely utilized and powerful method for synthesizing chiral amines, offering a two-step pathway from a prochiral carbonyl compound to the desired primary chiral amine. However, this method can be beset by challenges, including the formation of undesired alcohol byproducts, particularly with sterically hindered ketones. To counter this, additives such as Brønsted acids (e.g., acetic acid) or ammonium (B1175870) acetate (B1210297) can be introduced to suppress alcohol formation and enhance the yield of the amination product, though this does not necessarily improve stereoselectivity.

More advanced and efficient strategies have been developed to overcome these limitations. Asymmetric hydrogenation, for instance, is a highly effective industrial technology for converting prochiral compounds into chiral molecules with high enantiomeric excess. researchgate.net This method often employs chiral metal complexes, such as those containing rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), to catalyze the hydrogenation of unsaturated precursors with high stereoselectivity. researchgate.net

Biocatalytic approaches, particularly the use of engineered enzymes like transaminases, have emerged as a highly efficient and sustainable alternative. frontiersin.orgnih.gov Transaminases can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with excellent stereoselectivity under mild conditions. frontiersin.orguu.nl However, the practical application of transaminases can be hampered by several factors. The thermodynamic equilibrium of the amination reaction often does not favor product formation, and the stability of the required pyridoxal (B1214274) 5'-phosphate (PLP) cofactor can be a concern. nih.govuu.nl Strategies to overcome these thermodynamic hurdles include using excess amine donors, removing byproducts to shift the equilibrium, or employing "smart" diamine donors that undergo irreversible cyclization after deamination. frontiersin.orguu.nl Furthermore, protein engineering and computational design are being used to improve the stability, substrate scope, and catalytic performance of these enzymes. frontiersin.orguu.nl

The intramolecular aza-Michael reaction represents another effective strategy for the asymmetric synthesis of functionalized pyrrolidines. bohrium.com This reaction involves the cyclization of an amine onto an α,β-unsaturated carbonyl compound. The use of chiral catalysts, such as chiral phosphoric acids, can induce high enantioselectivity in the formation of the pyrrolidine ring. bohrium.com

Table 1: Strategies to Overcome Challenges in Chiral Amine Synthesis

| Challenge | Strategy | Description |

| Low Stereoselectivity | Asymmetric Hydrogenation | Employs chiral metal catalysts (e.g., Ru-BINAP) to achieve high enantioselectivity in the reduction of prochiral precursors. researchgate.net |

| Biocatalysis (Transaminases) | Utilizes engineered enzymes for the highly stereoselective synthesis of chiral amines from prochiral ketones. frontiersin.orgnih.gov | |

| Chiral Auxiliary-Based Methods | A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, then subsequently removed. | |

| Unfavorable Reaction Equilibria (Transaminases) | Excess Amine Donor | Shifts the reaction equilibrium towards the product side by increasing the concentration of one of the reactants. nih.gov |

| Byproduct Removal | Techniques like sparging can be used to remove volatile byproducts (e.g., acetone), driving the reaction forward. frontiersin.org | |

| "Smart" Diamine Donors | These donors, upon deamination, form byproducts that undergo irreversible cyclization, thus preventing the reverse reaction. frontiersin.org | |

| Formation of Side Products (Reductive Amination) | Use of Additives | Brønsted acids or their salts can be added to suppress the formation of alcohol byproducts. |

| Catalyst/Cofactor Cost and Stability (Biocatalysis) | Enzyme Immobilization | Immobilizing the enzyme on a solid support enhances its stability and allows for easier recovery and reuse. uu.nl |

| Cofactor Recycling Systems | In situ regeneration of the expensive PLP cofactor is crucial for the economic viability of the process. frontiersin.org |

Scaffold Modification and Hybridization Strategies

Rational Design of Analogs for Modulated Biological Activity

The rational design of analogs of this compound is a key strategy in medicinal chemistry to enhance biological activity, improve selectivity, and optimize pharmacokinetic properties. This process involves making targeted modifications to the core scaffold based on an understanding of its structure-activity relationships (SAR). nih.govnih.gov The pyrrolidine and pyridine rings offer multiple positions for substitution, allowing for a systematic exploration of the chemical space around the core structure. nih.govresearchgate.net

One common approach is to introduce various substituents onto the pyridine ring. The electronic properties and steric bulk of these substituents can significantly influence the molecule's interaction with its biological target. For example, in the development of TRPV1 antagonists, modifying the substituents on a pyridine C-region was found to be critical for potency. nih.gov The structure-activity relationships of the 2-substituent in the pyridine C-region have been extensively investigated by incorporating various functional groups, including amino, oxy, thio, alkyl, and aryl groups. nih.gov

Similarly, modifications to the pyrrolidine ring can have a profound impact on activity. The stereochemistry of the pyrrolidine ring is often crucial, and the introduction of substituents can alter the ring's conformation, which in turn can affect binding affinity and efficacy. nih.gov The non-planar nature of the pyrrolidine ring allows it to explore a larger three-dimensional space compared to a flat aromatic ring, a feature that can be exploited in drug design. nih.gov

Molecular hybridization is another powerful strategy. This involves combining the this compound scaffold with other pharmacophores to create hybrid molecules with dual or enhanced activity. frontiersin.orgresearchgate.net For instance, incorporating moieties known to interact with specific receptors or enzymes can lead to novel compounds with multi-target profiles. bohrium.com

Table 2: Rational Design Strategies for this compound Analogs

| Design Strategy | Description | Example Application |

| Substituent Modification | Introducing or modifying functional groups on the pyridine or pyrrolidine rings to alter steric, electronic, and hydrophobic properties. nih.gov | In the design of TRPV1 antagonists, substitution at the 6-position of the pyridine ring with trifluoromethyl or difluorochloromethyl groups was found to be optimal for antagonistic activity. nih.gov |

| Isosteric Replacement | Replacing a functional group with another group that has similar physical or chemical properties to improve potency or pharmacokinetic properties. frontiersin.org | The pyridine ring can be considered a bioisostere for other aromatic systems like phenyl or pyrimidine (B1678525) rings. frontiersin.org |

| Conformational Constraint | Introducing structural features that restrict the molecule's flexibility to lock it into a bioactive conformation. uu.nl | Replacing a flexible side chain with a rigid ring system like piperidine (B6355638) or pyrrolidine to create more potent and selective ligands. uu.nl |

| Scaffold Hopping | Replacing the core scaffold with a structurally different but functionally equivalent moiety to explore new chemical space and potentially improve properties. | Replacing the pyrrolidine ring with other nitrogen-containing heterocycles to identify novel cores with improved biological profiles. |

| Molecular Hybridization | Combining the this compound scaffold with other known pharmacophores to create a single molecule with multiple biological activities. frontiersin.orgresearchgate.net | Hybrid molecules incorporating a pyrrolidine-2,5-dione moiety with an indole (B1671886) ring have been designed as multi-target ligands for depression. bohrium.com |

Pyrrolidine and Pyridine Hybrid Molecules in Medicinal Chemistry

The combination of pyrrolidine and pyridine rings within a single molecular framework has proven to be a highly fruitful strategy in medicinal chemistry, leading to the discovery of numerous compounds with significant biological activities. researchgate.netresearchgate.net Both pyrrolidine and pyridine are considered "privileged structures" due to their frequent appearance in bioactive compounds and their ability to interact with a wide range of biological targets. frontiersin.orgnih.gov

The pyridine ring, an aromatic six-membered heterocycle, is also a versatile component in medicinal chemistry. It can participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and cation-pi interactions. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can also be protonated at physiological pH, which can be important for receptor binding and pharmacokinetic properties. frontiersin.org

The hybridization of these two scaffolds has led to compounds with a diverse array of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and central nervous system activities. nih.govfrontiersin.org For example, pyrrolidine-containing derivatives have been designed as antagonists for the CXCR4 receptor, which is implicated in cancer metastasis and inflammatory disorders. frontiersin.org In some of these designs, a pyridine moiety is also incorporated into the structure. frontiersin.org Additionally, derivatives of 1-(2-pyridinyl)-3-substituted pyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant properties. researchgate.net

The successful integration of pyrrolidine and pyridine moieties into a single molecule often relies on a linker of appropriate length and flexibility. This linker connects the two heterocyclic systems and plays a crucial role in orienting them correctly for optimal interaction with the target protein.

Structure Activity Relationship Sar and Rational Drug Design Principles

Elucidation of Key Pharmacophoric Features and Binding Modes

A pharmacophore is defined as the essential ensemble of steric and electronic features required for a molecule to interact with a specific biological target. arxiv.org For ligands based on the 3-(Pyrrolidin-2-ylmethyl)pyridine framework, the key pharmacophoric elements are highly dependent on the target protein.

The most studied interaction is with nAChRs. The classical nicotinic pharmacophore consists of a hydrogen bond acceptor, typically the nitrogen atom of the pyridine (B92270) ring, and a cationic center, which is the protonated nitrogen of the pyrrolidine (B122466) ring at physiological pH. nih.govacs.org The precise spatial arrangement and distance between these two points are critical for receptor binding and activation. The binding mode involves a cation-π interaction between the charged pyrrolidine nitrogen and the electron-rich aromatic side chains of amino acids (e.g., tryptophan, tyrosine) in the receptor's binding pocket. nih.gov

The brain's most abundant nAChR subtype, α4β2, can assemble in two different stoichiometries, (α4)₂(β2)₃ and (α4)₃(β2)₂, with the latter featuring a unique α4-α4 interface binding site in addition to the conventional α4-β2 sites. nih.gov While classical agonists bind to both site types, some non-classical ligands show selectivity for the α4-α4 site, which possesses a unique pocket that accommodates them. nih.gov

Beyond nAChRs, the pyrrolidine-pyridine scaffold can be adapted to fit the pharmacophoric requirements of other targets. For instance, pharmacophore models for Janus kinase (JAK) inhibitors often include a combination of hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic or aromatic regions to achieve potent and selective inhibition. mdpi.comjocpr.com The versatility of the scaffold allows for modifications that can satisfy these diverse interaction patterns.

| Target Class | Key Pharmacophoric Features | Typical Binding Mode Interactions | Supporting References |

| Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) | Hydrogen Bond Acceptor (Pyridine N), Cationic Center (Pyrrolidine N+) | Cation-π, Hydrogen Bonding, Van der Waals | nih.gov, nih.gov, acs.org |

| Janus Kinases (JAKs) | Hydrogen Bond Acceptor, Hydrogen Bond Donor, Aromatic/Hydrophobic Regions | Hydrogen Bonding with hinge region residues (e.g., Leu905, Leu932), Hydrophobic interactions | mdpi.com, jocpr.com, tandfonline.com |

| Polo-like Kinase 1 (PLK1) | Hydrogen Bonding Groups, Aromatic/Hydrophobic Regions | Interactions within the polo-box domain | nih.gov |

| Cholinesterases (AChE/BChE) | Cationic Site, Aromatic Site, Hydrogen Bonding | Interactions with catalytic and peripheral anionic sites | nih.gov |

Influence of Stereochemistry and Conformational Preference on Biological Activity

The three-dimensional structure of a ligand is paramount for its biological activity. The this compound scaffold contains a chiral center at the 2-position of the pyrrolidine ring, meaning it exists as two non-superimposable mirror images, or enantiomers ((R) and (S)). This stereochemistry profoundly influences biological activity, as macromolecules like receptors and enzymes are themselves chiral and often interact preferentially with one enantiomer. researchgate.net

For example, natural nicotine (B1678760) is the (S)-enantiomer, which is significantly more potent at most nAChR subtypes than its (R)-counterpart. This difference arises from the distinct way the two enantiomers fit into the chiral binding pocket of the receptor. researchgate.net

Furthermore, the pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, often described as "envelope" or "twist" forms. nih.gov This phenomenon, known as pseudorotation, means that substituents on the ring can adopt different spatial orientations (e.g., axial or equatorial). nih.gov The conformational preference of the ring and the orientation of the pyridine-methyl group relative to it are critical for aligning the key pharmacophoric features for optimal receptor interaction. Computational studies show that the preferred conformation is a delicate balance of resonance stabilization, steric hindrance, and electrostatic interactions. plos.orgsemanticscholar.org

Research using a "methyl scan" on the pyrrolidinium (B1226570) ring of nicotine has provided detailed insights into how subtle structural and stereochemical changes impact receptor interactions. The study revealed that methylation at each carbon of the pyrrolidine ring leads to unique changes in potency and efficacy at α7 and α4β2 nAChRs, demonstrating the high degree of steric and electronic sensitivity within the receptor binding sites. nih.gov

| Modification on Nicotine Scaffold | Effect on α4β2 nAChR Activity | Effect on α7 nAChR Activity | Supporting Reference |

| 2'-Methylation | Decreased potency | Enhanced binding and potency | nih.gov |

| 3'-trans-Methylation | Significantly reduced activity | Well-tolerated | nih.gov |

| 4'-Methylation | Modest decrease in activity | Greatly decreased potency and efficacy | nih.gov |

| 5'-trans-Methylation | Significantly reduced activity | Retained considerable activity | nih.gov |

| 5'-cis-Methylation | Lacked agonist activity, low affinity | Lacked agonist activity, low affinity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. spu.edu.sy By quantifying physicochemical properties (descriptors), QSAR models can predict the activity of novel analogs, thereby prioritizing synthetic efforts and providing insights into the mechanism of action. spu.edu.synih.gov

For scaffolds related to this compound, numerous QSAR studies have been successfully conducted. These models typically use a training set of compounds with known activities to build an equation, which is then validated using an external test set of compounds. nih.govacs.org The statistical robustness of a QSAR model is often judged by parameters like the squared correlation coefficient (R²) and the leave-one-out cross-validated squared correlation coefficient (q²). spu.edu.synih.gov

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize where steric bulk, positive/negative electrostatic potential, or other features are favorable or unfavorable for activity. Studies on imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors have yielded highly predictive QSAR models (q² > 0.8) that have guided the design of new, more potent compounds. nih.gov

| Scaffold/Target | QSAR Method | Key Statistical Parameters | Key Findings/Important Descriptors | Supporting References |

| Imidazo[4,5-b]pyridine / Aurora Kinase | HQSAR, CoMFA, CoMSIA, Topomer CoMFA | q² = 0.86 - 0.91; R²pred = 0.76 - 0.86 | Steric and electrostatic fields are critical; models used to design 10 new potent compounds. | nih.gov |

| Pyridinone / HIV-1 Reverse Transcriptase | k-Nearest Neighbor (kNN) | q² = 0.5 - 0.8; R²test > 0.6 | Models based on 2D topological descriptors successfully predicted activity. | nih.gov |

| Imidazo[4,5-c]pyridine / Angiotensin II (AT1) | 2D-QSAR, kNN-MFA | q² = 0.67 - 0.76; R²pred = 0.71 - 0.82 | Electronegative and low-bulk substituents were found to be favorable for activity. | researchgate.net |

| Functionalized Amino Acids / Anticonvulsant | kNN, Simulated Annealing PLS | q² > 0.5; R²test > 0.6 | Models successfully predicted the activity of novel compounds not in the original dataset. | acs.org |

Computational Approaches to Ligand Efficiency and Druggability Optimization

In modern drug discovery, moving from an initial "hit" to an optimized "lead" compound requires careful tuning of multiple properties. Computational chemistry offers a suite of tools to enhance this process, focusing on improving a ligand's binding affinity while maintaining drug-like properties. nationalacademies.orgschrodinger.com

Druggability refers to the likelihood that a protein's function can be modulated by a small-molecule drug. schrodinger.com Computational tools can analyze the topology and physicochemical properties of a protein's binding pocket to assess its druggability before extensive resources are committed. nih.gov

Advanced computational techniques are routinely employed to refine ligand design:

Molecular Docking: Predicts the preferred orientation of a ligand within a binding site and estimates binding affinity. kobe-u.ac.jp

Molecular Dynamics (MD) Simulations: Simulate the movement of the protein-ligand complex over time, providing insights into the dynamic nature of the interaction and the stability of the complex. nih.govnih.gov

Free Energy Calculations (e.g., FEP+): Provide highly accurate predictions of changes in binding affinity resulting from chemical modifications, greatly accelerating the optimization cycle. schrodinger.com

WaterMap Analysis: Identifies energetically unstable water molecules in a binding site that can be displaced by a ligand to achieve a significant gain in binding affinity. acs.org

| Computational Method | Application in Drug Design | Key Benefit | Supporting References |

| Ligand Efficiency (LE) Metrics | Guiding lead optimization | Prioritizes potent and "lean" molecules, avoiding excessive size. | acs.org |

| Molecular Dynamics (MD) Simulations | Assessing complex stability and conformational dynamics | Reveals the dynamic nature of binding, which static structures miss. | acs.org, nih.gov |

| Free Energy Perturbation (FEP+) | Accurately predicting binding affinity changes | Accelerates optimization by prioritizing the most promising modifications. | schrodinger.com |

| WaterMap Analysis | Identifying displaceable water molecules in the binding site | Provides a thermodynamic rationale for improving ligand affinity by displacing high-energy water. | acs.org |

| Druggability Assessment | Evaluating if a protein is a viable drug target | Focuses resources on targets with a higher probability of success. | schrodinger.com, nih.gov |

Multi-Target Drug Discovery Strategies for Pyrrolidine-Pyridine Scaffolds

Complex, multifactorial diseases like cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. ufrj.brnih.gov The multi-target drug discovery paradigm aims to design a single chemical entity that can modulate several disease-relevant targets simultaneously. This approach can offer improved efficacy and a reduced potential for drug resistance compared to single-target agents or combination therapies. nih.gov

The pyrrolidine-pyridine motif is considered a "privileged scaffold" because its structural and electronic properties allow it to be recognized by a wide variety of biological targets. ufrj.brnih.govdovepress.com This versatility makes it an excellent starting point for the rational design of multi-target ligands.

Strategies often involve linking two distinct pharmacophores, one for each target, via a suitable spacer. For example, researchers have successfully designed hybrid molecules incorporating a pyrrolidine-containing moiety for one target and another pharmacophore for a second target. This has led to the development of dual-action compounds with potential applications in complex diseases.

| Multi-Target Strategy | Targets | Therapeutic Area | Scaffold/Key Moieties | Supporting Reference |

| Cholinesterase/MAO/BACE-1 Inhibition | AChE, BChE, MAO-A, MAO-B, BACE-1 | Alzheimer's Disease | Pyrimidine (B1678525)/pyrrolidine-sertraline hybrids | nih.gov |

| Opioid/Dopamine (B1211576) Receptor Modulation | μ-Opioid Receptor (MOR), Dopamine D3 Receptor (D3R) | Pain, Opioid Use Disorder | Pyrrolidine linkers tethering opioid and dopaminergic scaffolds | nih.gov |

| Kinase Inhibition | Multiple tyrosine kinases | Cancer | Imatinib (contains a pyridine ring) | ufrj.br |

| Antiviral Activity | Multiple viral enzymes/proteins | Viral Infections | Pyrrolo[2,3-d]pyrimidine analogs | nih.gov |

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of 3 Pyrrolidin 2 Ylmethyl Pyridine Compounds

In Vitro and In Silico ADME Characterization

The characterization of ADME properties is a critical step in the early stages of drug discovery, helping to predict the likelihood of a compound's success in later clinical phases. For derivatives of 3-(pyrrolidin-2-ylmethyl)pyridine, a combination of in vitro assays and in silico modeling has been employed to build a comprehensive profile.

Metabolic Stability Profiling in Liver Microsomes and CYP450 Inhibition

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In vitro studies using liver microsomes from different species provide an initial assessment of a compound's susceptibility to metabolism. For instance, a derivative of the this compound scaffold, N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC), has been evaluated for its metabolic stability. After a 60-minute incubation with liver microsomes, the percentage of the parent compound remaining was 42.8% in rats, 0.8% in dogs, and 42.0% in humans, indicating moderate to high clearance in these species. researchgate.net The in vitro intrinsic clearance was determined to be 0.0233, 0.1204, and 0.0214 mL/min/mg protein in rat, dog, and human liver microsomes, respectively. researchgate.net

The potential for drug-drug interactions is often assessed by examining the inhibitory effects on major cytochrome P450 (CYP450) enzymes. For NHPPC, it was found to have no significant inhibitory effects on the major CYP450 enzymes. researchgate.net Furthermore, it did not show any significant induction potential for CYP1A2 and CYP3A4. researchgate.net In silico predictions for other pyridine (B92270) derivatives suggest that they may interact with various cytochrome P450 isoforms, indicating that this is a property that needs to be evaluated for each specific compound. mdpi.com

| Species | % of NHPPC Remaining After 60 min Incubation with Liver Microsomes | In Vitro Intrinsic Clearance (mL/min/mg protein) |

|---|---|---|

| Rat | 42.8% | 0.0233 |

| Dog | 0.8% | 0.1204 |

| Human | 42.0% | 0.0214 |

Membrane Permeability Assessment (e.g., PAMPA)

The ability of a compound to pass through biological membranes is crucial for its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive membrane permeability. Studies on derivatives containing the pyrrolidine (B122466) or pyridine moiety have provided insights into the potential permeability of this class of compounds. For example, a study on imidazo[1,2-a]pyridine (B132010) derivatives, which can incorporate a pyrrolidine group, demonstrated that some of these compounds are highly permeable. nih.govsemanticscholar.org Specifically, one such derivative showed permeability rates (Pe) higher than 10 nm/s in a PAMPA assay, which is indicative of high permeability. nih.govsemanticscholar.org

Research on cyclic peptides containing a pyrrole (B145914) ring has shown that strategic N-methylation can significantly enhance membrane permeability as measured by PAMPA. researchgate.net This suggests that structural modifications to the pyrrolidine ring of the this compound scaffold could be a viable strategy to optimize permeability. The conformation of the molecule, particularly its ability to form intramolecular hydrogen bonds and shield polar groups, plays a significant role in its ability to diffuse across lipid membranes. researchgate.net

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins influences its distribution and availability to interact with its target. Only the unbound fraction of a drug is pharmacologically active. nih.gov Derivatives of this compound have been shown to exhibit high plasma protein binding. For the compound NHPPC, the plasma protein binding was 96.2% in rats, 99.6% in dogs, and 99.4% in humans. researchgate.net This high degree of binding means that only a small fraction of the drug is free in the circulation to exert its therapeutic effect. nih.gov High plasma protein binding can act as a reservoir, slowly releasing the drug and potentially prolonging its half-life. nih.gov

| Species | Plasma Protein Binding Rate of NHPPC |

|---|---|

| Rat | 96.2% |

| Dog | 99.6% |

| Human | 99.4% |

In Silico ADMET Prediction and Strategies for Bioavailability Enhancement

In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities, helping to prioritize compounds for further development. nih.govgoogle.com For various pyridine and pyrimidine (B1678525) derivatives, in silico models have predicted favorable ADMET profiles, including high gastrointestinal absorption. nih.govgoogle.com However, some predictions also indicate potential liabilities, such as the inhibition of certain CYP enzymes or the potential for drug-induced toxicities, which would need to be experimentally verified. google.com

Strategies to enhance the bioavailability of compounds containing the this compound scaffold can be guided by these in silico predictions and experimental data. For instance, if poor absorption is predicted due to low solubility, chemical modifications can be made to introduce more polar groups. If high first-pass metabolism is the issue, the metabolic soft spots in the molecule can be identified and blocked, for example, by introducing a fluorine atom. As seen in the PAMPA section, specific structural modifications like N-methylation can also be employed to improve membrane permeability. researchgate.net

Preclinical Pharmacokinetic Profiles in Non-Human Animal Models

The pharmacokinetic profile of a compound describes its journey through the body over time. Preclinical studies in animal models are essential to understand a drug's absorption, distribution, metabolism, and excretion before it can be tested in humans.

For the NHPPC derivative, in vivo pharmacokinetic studies were conducted in male Sprague-Dawley rats and Beagle dogs. researchgate.net Following oral administration, the time to reach maximum plasma concentration (tmax) was 6 hours in rats and 0.5 hours in dogs. researchgate.net The clearance of NHPPC was 1.19 L/h/kg in rats and 1.46 L/h/kg in dogs. researchgate.net The absolute oral bioavailability was approximately 34.5% in rats and 53.1% in dogs. researchgate.net These findings suggest that while the compound is orally available, there are significant species differences in its pharmacokinetic behavior. researchgate.net

| Parameter | Rats | Dogs |

|---|---|---|

| tmax (oral) | 6 hours | 0.5 hours |

| Clearance | 1.19 L/h/kg | 1.46 L/h/kg |

| Absolute Bioavailability (oral) | 34.5% | 53.1% |

Pharmacodynamic Markers and Efficacy in Preclinical Disease Models

Pharmacodynamic markers are used to demonstrate that a drug is engaging with its intended target and producing the desired biological effect. The ultimate goal of preclinical studies is to demonstrate efficacy in relevant disease models.

Derivatives of the this compound scaffold have been investigated in various preclinical models. For example, a selective inhibitor of Bruton's tyrosine kinase (Btk), a target for autoimmune diseases, has shown dose-dependent efficacy in a mouse model of collagen-induced arthritis. acs.org Btk-deficient mice also show a significant reduction in disease progression in models of systemic lupus erythematosus. acs.org

In the context of cancer, a spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one compound, which contains a pyrrolidine ring, has been shown to act as an inhibitor of the MDM2–p53 interaction. nih.gov In a mouse xenograft model of osteosarcoma, this compound led to tumor regression. nih.gov On-target activity was confirmed by the observation of time-dependent induction of TP53 target genes, including CDKN1a, MDM2, and BBC3. nih.gov

Furthermore, in the field of neurodegenerative diseases, a pyrrolo[2,3-b]pyridine derivative has been evaluated as a potent inhibitor of glycogen (B147801) synthase kinase-3β (GSK-3β), a target in Alzheimer's disease. This compound effectively ameliorated dyskinesia in a zebrafish model of Alzheimer's disease. In cellular models, it was shown to inhibit the hyperphosphorylation of the tau protein, a key pathological hallmark of the disease.

These examples highlight the therapeutic potential of compounds containing the this compound scaffold across a range of diseases, with clear pharmacodynamic markers and preclinical efficacy being demonstrated.

Efficacy in Neurological and Psychiatric Disorder Models (e.g., Anxiety, Depression, Neurodegeneration)

Derivatives of this compound have been the subject of extensive research for their potential in treating neurological and psychiatric conditions. These compounds have shown promise as modulators of key neurotransmitter systems, demonstrating efficacy in various preclinical models of cognitive dysfunction, anxiety, and depression.

One notable compound, ABT-089, chemically known as 2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine, has been identified as a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) modulator. researchgate.net It has demonstrated cognitive-enhancing properties in animal models of learning and memory. researchgate.net Specifically, ABT-089 has shown high affinity for the α4β2 nAChR subtype in both rat and human receptors. researchgate.net In functional assays, it acts as a partial agonist at nAChRs, a characteristic that may contribute to its favorable safety profile in preclinical studies. researchgate.net The compound has been shown to be effective in models of cognitive function, including the enhancement of baseline functioning and the improvement of cognitive impairments resulting from septal lesioning and aging. researchgate.net Furthermore, ABT-089 has demonstrated neuroprotective effects against excitotoxic glutamate (B1630785) insults, with increased potency observed after chronic administration. researchgate.net In addition to its cognitive-enhancing effects, ABT-089 has also exhibited anxiolytic activity in rodent models. acs.org

Another compound, ABT-594, also known as (R)-5-(2-azetidinylmethoxy)-2-chloropyridine, a structural analog, has been investigated for its effects in a rodent model of attention deficit disorder, where it demonstrated cognitive enhancement. tocris.com The focus on α4β2*-selective nAChR agonists like ABT-089 stemmed from its beneficial cognitive effects observed in adults with attention deficit hyperactivity disorder. jneurosci.org

The table below summarizes the preclinical efficacy of selected this compound derivatives in neurological and psychiatric disorder models.

| Compound | Model | Key Findings |

| ABT-089 (2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine) | Animal models of cognitive functioning | Showed cognitive-enhancing properties. researchgate.net |

| Animal model of anxiolytic activity | Displayed anxiolytic effects. acs.org | |

| In vitro neuroprotection assay | Protected against excitotoxic glutamate insults. researchgate.net | |

| ABT-594 ((R)-5-(2-azetidinylmethoxy)-2-chloropyridine) | Rodent model of attention deficit | Demonstrated cognitive enhancement effects. tocris.com |

Antiproliferative and Antitumor Efficacy in Oncological Models (e.g., Xenograft, Cell Lines)

The this compound scaffold and its related structures, such as pyrrolo[3,2-c]pyridines and other pyridine derivatives, have been investigated for their potential as anticancer agents. These compounds have demonstrated significant antiproliferative activity against a range of human cancer cell lines and have shown efficacy in in vivo tumor models.

A series of novel diarylureas and diarylamides possessing a 1H-pyrrolo[3,2-c]pyridine scaffold were synthesized and evaluated for their in vitro antiproliferative activity against the A375P human melanoma cell line. Many of these compounds showed superior activity to the standard drug Sorafenib, with several derivatives exhibiting IC50 values in the nanomolar range. sysrevpharm.org Specifically, compounds 8b, 8g, and 9a-e demonstrated the highest potency against A375P. sysrevpharm.org Further testing of the most potent diarylurea (8g) and diarylamide (9d) showed high potency against a panel of nine melanoma cell lines at the National Cancer Institute (NCI). sysrevpharm.org In a subsequent study, new diarylurea and diarylamide derivatives with the same scaffold were tested, and many showed superior potencies against A375P compared to both Sorafenib and Vemurafenib. caymanchem.com

In another study, novel alkylaminoethyl derivatives of androstane (B1237026) 3-oximes were synthesized, with some incorporating a (pyridin-2-yl)methylidene moiety. The pyrrolidine derivative 14 showed strong cytotoxicity against lung adenocarcinoma cells (A549) with an IC50 of 2.0 μM, which was more potent than cisplatin. rsc.org This compound also exhibited strong cytotoxic activity against the estrogen receptor-negative breast cancer cell line (MDA-MB-231) and the colon cancer cell line (HT-29). rsc.org

Pyrrolo[2,3-b]pyridine derivatives bearing a 1,8-naphthyridin-2-one moiety have also been synthesized and evaluated. Most of these compounds showed moderate to excellent antiproliferative activity against four cancer cell lines: HT-29 (colon), A549 (lung), H460 (lung), and U87MG (glioblastoma). nih.gov The most promising analog, 32 , had an IC50 value for Flt-3 and c-Met kinases of 1.16 nM and 1.92 nM, respectively. nih.gov

Furthermore, a study on 5-hydoxy-1H-pyrrol-2-(5H)-one derivatives identified compound 1d as having strong anti-proliferative activity in multiple cancer cell lines and it was shown to significantly suppress tumor growth in HCT116 and H1299 cell-based xenograft tumor models in vivo. plos.org

The table below presents a summary of the in vitro antiproliferative activity of selected compounds containing the pyrrolidinylmethylpyridine or a closely related scaffold.

| Compound | Cancer Cell Line | Antiproliferative Activity (IC50) |

| Androstane derivative 14 | A549 (Lung) | 2.0 μM rsc.org |

| MDA-MB-231 (Breast) | 4.7 μM rsc.org | |

| HT-29 (Colon) | 3.3 μM rsc.org | |

| Pyrrolo[2,3-b]pyridine derivative 32 | HT-29 (Colon) | Not specified nih.gov |

| A549 (Lung) | Not specified nih.gov | |

| H460 (Lung) | Not specified nih.gov | |

| U87MG (Glioblastoma) | Not specified nih.gov | |

| Kaempferide Mannich base derivative 10 | Hela (Cervical) | 12.47 μM bibliotekanauki.pl |

| HCC1954 (Breast) | 8.82 μM bibliotekanauki.pl | |

| SK-OV-3 (Ovarian) | 7.67 μM bibliotekanauki.pl | |

| 5-hydoxy-1H-pyrrol-2-(5H)-one derivative 1d | HCT116 (Colon) | Potent inhibitor (specific IC50 not provided) plos.org |

| H1299 (Lung) | Potent inhibitor (specific IC50 not provided) plos.org |

Efficacy in Infectious Disease Models (e.g., Antiviral, Antimycobacterial)

Compounds incorporating the this compound backbone have been explored for their potential to combat infectious diseases, with research highlighting their activity against viral and mycobacterial pathogens. The versatility of the pyridine and pyrrolidine rings allows for structural modifications that can lead to potent and selective inhibition of microbial targets.

A review of pyridine-containing heterocyclic compounds has underscored their broad-spectrum antiviral activities against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), Respiratory Syncytial Virus (RSV), and Cytomegalovirus (CMV). mdpi.com The mechanisms of action are diverse, ranging from the inhibition of viral enzymes like reverse transcriptase and polymerase to interference with viral entry and replication cycles. mdpi.com For instance, certain imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one derivatives have shown activity against RSV. nih.gov

In the realm of antiviral research, a study on pyridine-biphenyl glycoside derivatives demonstrated that compound 3a was more active than other derivatives against Rotavirus WA and Herpes Simplex Virus type 1 (HSV-1), with inhibition rates of 63.3% and 80%, respectively. scientificarchives.com Another study on 1,4-disubstituted-1,2,3-triazoles found that compound 2e showed good activity against both ACV-sensitive and -resistant HSV-1 strains, with EC50 values of 48.68 μM and 66.26 μM, respectively. researchgate.net

With regard to antimycobacterial activity, pyrrolo[3,4-c]pyridine derivatives have been identified as a promising class of compounds. They have been investigated as inhibitors of enzymes essential for the survival of Mycobacterium tuberculosis (Mtb). nih.gov For example, some derivatives have shown better in vitro activity against Mtb and improved metabolic stability. nih.gov A study on isoxazole (B147169) analogs of curcuminoids, which can be considered structurally distinct but functionally relevant, identified mono-O-methylcurcumin isoxazole (53 ) as a highly potent antimycobacterial agent with a Minimum Inhibitory Concentration (MIC) of 0.09 μg/mL against M. tuberculosis. nih.gov This compound was also effective against multidrug-resistant clinical isolates. nih.gov

The following table summarizes the efficacy of selected compounds in infectious disease models.

| Compound | Infectious Agent | Model | Efficacy Metric | Value |

| Pyridine-biphenyl glycoside 3a | Rotavirus WA | In vitro | % Inhibition | 63.3% scientificarchives.com |

| Herpes Simplex Virus type 1 | In vitro | % Inhibition | 80% scientificarchives.com | |

| 1,4-disubstituted-1,2,3-triazole 2e | HSV-1 (ACV-sensitive) | In vitro | EC50 | 48.68 μM researchgate.net |

| HSV-1 (ACV-resistant) | In vitro | EC50 | 66.26 μM researchgate.net | |

| Mono-O-methylcurcumin isoxazole 53 | Mycobacterium tuberculosis | In vitro | MIC | 0.09 μg/mL nih.gov |

| Multidrug-resistant M. tuberculosis | In vitro | MIC | 0.195-3.125 μg/mL nih.gov |

Analgesic and Anti-inflammatory Activity in Preclinical Pain Models

The this compound scaffold has been instrumental in the development of novel analgesic agents, particularly those targeting neuronal nicotinic acetylcholine receptors (nAChRs). These compounds have demonstrated significant efficacy in a variety of preclinical models of pain, including those for acute, chronic, and neuropathic pain.

A prominent example is ABT-594, a potent and orally active non-opiate analgesic agent. acs.org ABT-594 is a selective α4β2 nAChR agonist. tocris.com In preclinical studies, it has shown potent analgesic activity in the mouse hot-plate assay following both intraperitoneal and oral administration. acs.org It was also effective in the mouse abdominal constriction (writhing) assay, a model of persistent pain. acs.org

Further studies in rats confirmed the antinociceptive activity of ABT-594, where it increased response latencies in the hot-plate test. nih.gov The analgesic effects of ABT-594 are mediated through the activation of neuronal nicotinic receptors, as its effects were blocked by the nAChR antagonist mecamylamine. nih.gov

ABT-594 has also been characterized in a rat model of chemotherapy-induced neuropathic pain. In this model, it attenuated mechanical allodynia with an ED50 of 40 nmol/kg (i.p.). umn.edu The anti-allodynic effect was demonstrated to have a strong central site of action, though a partial mediation by peripheral nAChRs was also observed. umn.edu

In addition to direct analgesic effects, some pyrrolidine derivatives have shown anti-inflammatory activity. A study of 5-aryl-4-aroyl-3-hydroxy-1-carboxymethyl-3-pyrrolin-2-ones revealed compounds with a pronounced anti-exudative effect in the model of aseptic carrageenan-induced inflammation, comparable to the non-steroidal anti-inflammatory drug (NSAID) nimesulide. researchgate.net Another study synthesized new pyrrolidine derivatives and found that compounds A-1 and A-4 exhibited the highest anti-inflammatory and analgesic effects, respectively, suggesting their potential as lead compounds for the development of new NSAIDs. nih.gov

The table below provides a summary of the analgesic and anti-inflammatory activity of selected compounds in preclinical models.

| Compound | Pain/Inflammation Model | Key Findings |

| ABT-594 | Mouse hot-plate assay | Potent analgesic activity. acs.org |

| Mouse writhing assay | Active in a model of persistent pain. acs.org | |

| Rat hot-plate test | Increased response latencies, indicating antinociceptive activity. nih.gov | |

| Rat chemotherapy-induced neuropathic pain model | Attenuated mechanical allodynia (ED50 = 40 nmol/kg). umn.edu | |

| Pyrrolidine derivative A-1 | Carrageenan-induced paw edema (rats) | Exhibited the highest anti-inflammatory effect among the synthesized compounds. nih.gov |

| Pyrrolidine derivative A-4 | Acetic acid-induced writhing (mice) | Showed the highest analgesic effect among the synthesized compounds. nih.gov |

| 5-aryl-4-aroyl-3-hydroxy-1-carboxymethyl-3-pyrrolin-2-ones | Carrageenan-induced inflammation | Pronounced anti-exudative effect, not inferior to nimesulide. researchgate.net |

Computational Chemistry and Molecular Modeling for 3 Pyrrolidin 2 Ylmethyl Pyridine

Molecular Docking and Dynamic Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to predict and analyze the binding of ligands to their protein targets. For derivatives of the 3-(pyrrolidin-2-ylmethyl)pyridine scaffold, these methods have been instrumental in understanding their interactions with nAChRs.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For instance, studies on various pyrrolidine-based ligands targeting nAChRs have revealed key interactions within the aromatic box of the receptor's binding site. mdpi.com The protonated nitrogen of the pyrrolidine (B122466) ring often forms a crucial hydrogen bond with a backbone carbonyl of a tryptophan residue, while the pyridine (B92270) ring engages in π-π stacking interactions with other aromatic residues. mdpi.comsioc-journal.cn A structural water molecule has been shown to be a critical mediator of hydrogen bonds between the pyridine nitrogen of some ligands and the protein backbone. mdpi.com

Following docking, MD simulations provide insights into the dynamic stability of the ligand-protein complex over time. For example, MD simulations of pyrrolidine-2,3-dione (B1313883) derivatives, which are structurally related to the pyrrolidine core, identified stable interactions within the ATP-binding site of the Cdk5/p25 complex, a target in Alzheimer's disease research. nih.gov The root mean square deviation (RMSD) of the complex, a measure of its stability, was found to be around 2.15 Å over a 30-nanosecond simulation, indicating a stable binding mode. nih.gov Similarly, MD simulations of other pyrrolidine derivatives have been used to confirm the stability of docked poses in the active site of target proteins. nih.govresearchgate.netresearchgate.net

Table 1: Representative Molecular Docking and MD Simulation Data for Pyrrolidine-Pyridine Analogs

| Compound/Analog Type | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | MD Simulation Stability (RMSD) | Reference |

| Pyrrolidine-based A-84543 analogs | α4β2 nAChR | Not specified | TrpB, TyrA, Leu121, Phe119 | Stable binding mode inferred | mdpi.com |

| Pyrrolidine-2,3-dione derivatives | Cdk5/p25 | >67.67 (Goldscore) | Not specified | ~2.15 Å over 30 ns | nih.gov |

| N-benzyl pyridine-2-one derivatives | Acetylcholinesterase (AChE) | -18.59 | Not specified | Stable for 100 ns | researchgate.net |

| Neonicotinoids (contain pyridine) | nAChR | Not specified | LEU102, MET114, CYS187, TYR164 | Stable pharmacophoric model | sioc-journal.cn |

This table presents representative data from studies on analogs to illustrate the application of these computational methods.

Virtual Screening Approaches for Novel Lead Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach has been successfully applied to discover novel ligands within the pyrrolidine-pyridine chemical space.

One strategy involves generating virtual libraries of analogs based on a known active scaffold. For example, virtual analogs of known α7-nAChR ligands were created from the GDB-11 chemical universe database. nih.gov These compounds, which included variations of the pyrrolidine-like diamine core, were then docked into the acetylcholine (B1216132) binding protein (AChBP), a structural homolog of the nAChR ligand-binding domain. nih.gov This process led to the synthesis and testing of 38 compounds, resulting in the identification of competitive antagonists with IC₅₀ values in the 5-7 μM range. nih.gov

Another approach is pharmacophore-based virtual screening. Here, a 3D model of the essential features required for binding is created and used to screen databases. This method was used to screen the DrugBank database for novel allosteric modulators of the α7 nAChR, leading to the identification of several new active compounds. nih.gov

Table 2: Examples of Virtual Screening for Pyrrolidine-Pyridine Analogs

| Screening Method | Database Screened | Target | Number of Hits Identified for Testing | Outcome | Reference |

| Docking-based | GDB-11 (1.1M compounds) | α7-nAChR (using AChBP) | 38 | Competitive antagonists (IC₅₀ = 5-7 μM) | nih.gov |

| Similarity-based (MQN) | GDB-13 (977M compounds) | α7-nAChR | 60 | 3 new inhibitors identified | acs.org |

| Pharmacophore-based | DrugBank | α7-nAChR (allosteric site) | 25 highest-ranked | New positive and negative allosteric modulators | nih.gov |

This table summarizes virtual screening campaigns that have successfully identified novel ligands with a pyrrolidine-pyridine or related core structure.

Structure-Based Drug Design (SBDD) for Optimization of Target Affinity and Selectivity

Structure-based drug design (SBDD) utilizes the 3D structural information of the target protein to guide the design and optimization of inhibitors. nih.govnih.gov This iterative process involves designing molecules, predicting their binding mode and affinity through computational methods, synthesizing the most promising candidates, and then experimentally testing them. The results of the experimental tests then feed back into the next design cycle.

For ligands of the pyrrolidine-pyridine family, SBDD has been crucial for improving both affinity and selectivity for different nAChR subtypes. unimi.it For example, the subtle differences between the binding sites of the α4β2 and α3β4 nAChR subtypes have been exploited to design selective ligands. mdpi.com By analyzing the crystal structures, researchers can introduce modifications to the ligand that create favorable interactions in the target subtype while causing steric clashes in the off-target subtype. For instance, replacing the 3-pyridyl moiety of nicotine (B1678760) with a decorated (hetero)aryloxymethyl group has been explored to enhance selectivity. unimi.it

The introduction of substituents on the pyridine ring or modifications to the pyrrolidine ring can significantly impact binding. Computational modeling helps to rationalize these structure-activity relationships (SAR). For example, docking studies of pyrrolidinyl benzofurans and benzodioxanes showed that the position of a hydroxyl group on the benzene (B151609) ring was critical for high affinity and selectivity for the α4β2 nAChR. unimi.it

Cheminformatics Applications in the Analysis and Design of Pyrrolidine-Pyridine Chemical Space

Cheminformatics provides the tools to analyze and navigate the vastness of chemical space, which is the ensemble of all possible molecules. For the pyrrolidine-pyridine scaffold, cheminformatics approaches are used to understand the diversity of existing ligands and to explore novel, uncharted areas of this space.

One powerful tool is the use of molecular quantum numbers (MQN), a set of 42 descriptors that encode the structural features of a molecule. nih.govresearchgate.netacs.org By mapping molecules based on their MQN, researchers can visualize the chemical space and identify regions populated by known active compounds. This allows for "chemical space walks," where nearest neighbors of a known active compound are investigated to find novel modulators. researchgate.net This approach has been used to explore the chemical space around known nAChR ligands in databases like ChEMBL, leading to the discovery of new positive allosteric modulators. researchgate.net

Databases of virtual molecules, such as GDB (Generated Database), which contain billions of synthetically feasible molecules, can be screened using cheminformatics tools to find novel scaffolds. acs.orgnih.gov For example, a search of GDB-13 for analogs of nicotine based on MQN similarity identified over 31,000 potential ligands, some of which were subsequently confirmed as active. acs.org This demonstrates the power of cheminformatics to expand beyond known structures and identify truly novel chemical entities within the pyrrolidine-pyridine domain.

Advanced Research Methodologies and Screening Platforms

High-Throughput Screening (HTS) Campaigns for Lead Discovery and Optimization

High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid assessment of large and diverse chemical libraries to identify "hits"—compounds that modulate a specific biological target. nih.gov This mechanism-based approach focuses on a single, well-defined target, such as an enzyme or receptor, and utilizes automation, robotics, and miniaturization to screen tens of thousands of compounds per day. japsonline.com For scaffolds like 3-(Pyrrolidin-2-ylmethyl)pyridine, which contains both a pyrrolidine (B122466) and a pyridine (B92270) ring, HTS campaigns are instrumental in the initial stages of lead discovery.

The process begins with the development of a robust assay, which can be either biochemical or cell-based, designed to produce a measurable signal in the presence of a modulating compound. researchgate.net These assays often employ optical detection methods, including fluorescence, luminescence, or absorbance. researchgate.net Chemical libraries, which may contain hundreds of thousands of structurally diverse molecules, are then screened against the target. nih.gov

While specific HTS campaigns for this compound are not extensively detailed in publicly available literature, the general strategy is well-established for related structures. For instance, an HTS campaign targeting the metabotropic glutamate (B1630785) receptor 5 (mGluR5) identified a pyrazolopyrazine hit, which subsequently led to the development of highly potent negative allosteric modulators through systematic structure-activity relationship (SAR) studies. researchgate.net Similarly, HTS against parasites like Trypanosoma cruzi identified a 2-arylpyrimidine as a viable starting point for developing anti-kinetoplastid agents. acs.org These examples underscore the power of HTS to find novel molecular starting points that, through medicinal chemistry optimization, can lead to promising drug candidates.

Table 1: Examples of HTS Campaigns in Lead Discovery

| HTS Target | Compound Class Identified | Therapeutic Area |

|---|---|---|

| Metabotropic Glutamate Receptor 5 (mGluR5) | Pyrazolopyrazines | Neuroscience (e.g., Parkinson's Disease) researchgate.net |

| Trypanosoma cruzi | 2-Arylpyrimidines | Infectious Disease (Chagas Disease) acs.org |

| Wnt Signaling Pathway | 3,4,5-Trisubstituted Pyridines | Oncology icr.ac.uk |

Development and Implementation of In Vitro and Cell-Based Assays

Following hit identification from HTS, a suite of more detailed in vitro and cell-based assays is employed to confirm activity, determine potency and selectivity, and elucidate the mechanism of action. These assays are critical for the optimization of lead compounds derived from scaffolds like this compound.

In Vitro Assays: These assays use purified biological components, such as enzymes or receptors, in a controlled, cell-free environment. For compounds containing the pyridine-pyrrolidine motif, various enzymatic assays have been utilized. For example, derivatives of pyridine and thiazole (B1198619) have been evaluated for their ability to inhibit Rho-kinase (ROCK) II using enzyme-linked immunosorbent assays (ELISA), with some compounds showing IC₅₀ values in the nanomolar range. brieflands.com Research on related pyrrolidine derivatives has involved assays for cyclooxygenase-2 (COX-2) inhibition, where the potency of synthetic compounds was compared against reference drugs. nih.gov

Cell-Based Assays: These assays are performed using living cells and provide a more physiologically relevant context by accounting for factors like cell permeability and potential cytotoxicity. nih.gov Luciferase reporter gene assays are a common format, used to measure the activation or inhibition of a specific signaling pathway. researchgate.net For instance, such assays have been used to screen for agonists of the G-protein coupled bile acid receptor-1 (GPBAR1) and to assess the activity of Wnt pathway inhibitors. icr.ac.ukresearchgate.net Furthermore, cell-based models are crucial for comparing the efficacy of compounds, as seen in studies of neuronal nitric oxide synthase (nNOS) inhibitors, where differences in cell permeability led to discrepancies between in vitro potency and cellular activity. nih.gov Antiviral and cytotoxicity assays are also fundamental, often run in parallel to determine a compound's therapeutic index. biorxiv.org

Table 2: Types of Assays Used for Characterizing Pyrrolidine and Pyridine Derivatives

| Assay Type | Purpose | Example Application |

|---|---|---|

| In Vitro | ||

| Enzyme Inhibition Assay (e.g., ELISA) | To quantify the potency of a compound against a specific enzyme. | Measuring ROCK II inhibition by pyridine-thiazole amides. brieflands.com |

| Cyclooxygenase (COX) Inhibition Assay | To determine selectivity for COX-1 vs. COX-2. | Evaluating anti-inflammatory potential of pyrrolidine derivatives. nih.gov |

| Cell-Based | ||

| Luciferase Reporter Gene Assay | To measure the activity of a specific cellular signaling pathway. | Screening for GPBAR1 agonists. researchgate.net |

| Nitrite Quantification (Griess Reagent) | To assess the activity of nitric oxide synthase (NOS) in cells. | Evaluating nNOS inhibitors in a stable cell line. nih.gov |

| Antiviral Activity Assay (e.g., RT-qPCR) | To determine a compound's ability to inhibit viral replication. | Screening for inhibitors of SARS-CoV-2. biorxiv.org |

Advanced Analytical Techniques for Structural and Conformational Characterization

The precise three-dimensional (3D) structure and conformational flexibility of a molecule are critical determinants of its biological activity. For a chiral compound like this compound, which possesses a stereocenter at the 2-position of the pyrrolidine ring, understanding its stereochemistry is paramount. d-nb.info The non-planar, sp³-hybridized nature of the pyrrolidine ring allows it to explore three-dimensional space more effectively than flat aromatic rings, a feature that is highly valuable in drug design. nih.govd-nb.info

A variety of advanced analytical techniques are employed to confirm the identity, purity, and structure of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to elucidate the molecular structure, confirming the connectivity of atoms. nepjol.info Advanced NMR techniques can provide information about the 3D conformation of the molecule in solution.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of a molecule by providing a highly accurate mass measurement. brieflands.com

X-ray Crystallography: This technique provides the definitive solid-state structure of a compound, offering precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.